molecular formula C9H14O4S B13547996 2,2-Dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylicacid

2,2-Dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylicacid

Katalognummer: B13547996
Molekulargewicht: 218.27 g/mol
InChI-Schlüssel: NTSMDQKZPFSZST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis may be employed to optimize production .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, esters, and amides. These products have various applications in different fields of research and industry .

Wissenschaftliche Forschungsanwendungen

2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid include:

Uniqueness

The uniqueness of 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C9H14O4S

Molekulargewicht

218.27 g/mol

IUPAC-Name

2,2-dioxo-3,4,5,6,7,7a-hexahydro-1H-2-benzothiophene-3a-carboxylic acid

InChI

InChI=1S/C9H14O4S/c10-8(11)9-4-2-1-3-7(9)5-14(12,13)6-9/h7H,1-6H2,(H,10,11)

InChI-Schlüssel

NTSMDQKZPFSZST-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CS(=O)(=O)CC2C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.